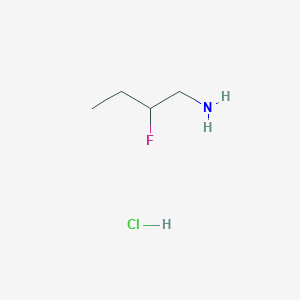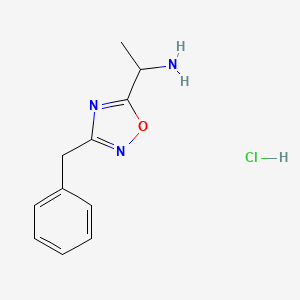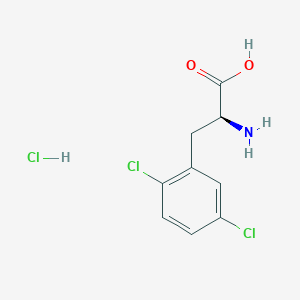![molecular formula C10H20N2 B1375904 3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine CAS No. 1228682-15-2](/img/structure/B1375904.png)
3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine is a chemical compound with the CAS Number: 1228682-15-2 . It has a molecular weight of 168.28 . The IUPAC name for this compound is 3-ethyloctahydro-2H-pyrido[1,2-a]pyrazine .
Molecular Structure Analysis
The InChI code for 3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine is 1S/C10H20N2/c1-2-9-8-12-6-4-3-5-10(12)7-11-9/h9-11H,2-8H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Piperazine Derivatives in Therapeutics
Piperazine and its derivatives, including structures similar to 3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine, play a crucial role in medicinal chemistry, offering a wide range of therapeutic applications. These compounds are integral to the design of drugs with diverse pharmacological activities such as antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory effects. The versatility of the piperazine scaffold is highlighted by its presence in numerous well-known drugs, underscoring its significant potential in drug discovery and development. Modifications to the piperazine nucleus can lead to notable differences in the medicinal properties of the resultant molecules, suggesting a broad avenue for research and therapeutic innovation (Rathi, Syed, Shin, & Patel, 2016).
Antimycobacterial Properties
Piperazine structures are also pivotal in the fight against Mycobacterium tuberculosis, with several molecules containing piperazine units showing potent activity against both drug-sensitive and drug-resistant strains. This highlights the importance of piperazine as a building block in the development of anti-TB molecules. The design and structure-activity relationship (SAR) of these compounds provide valuable insights for medicinal chemists aiming to create effective, selective, and cost-efficient antimycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Role in Antidepressant Development
The presence of a piperazine substructure is a common feature among many marketed antidepressants, which is not merely due to its favorable CNS pharmacokinetic profile but also its specific binding conformations in these therapeutic agents. This suggests that piperazine plays a significant role beyond just enhancing CNS activity, warranting further investigation into how it influences the design and efficacy of novel antidepressant compounds (Kumar, Sahu, Pathania, Singh, Akhtar, & Kumar, 2021).
Environmental Applications
Beyond medicinal applications, piperazine derivatives are also explored in environmental contexts, such as in the development of novel nanofiltration membranes. These membranes, featuring a crumpled polyamide layer with piperazine-based structures, have shown potential for significant improvements in water treatment processes, offering enhanced separation performance, water permeance, and antifouling properties. This underscores the versatility of piperazine derivatives in contributing to solutions for critical environmental challenges (Shao, Zeng, Long, Zhu, Peng, Wang, Yang, & Tang, 2022).
Safety And Hazards
Zukünftige Richtungen
Given the wide range of biological activities related to pyrrolopyrazine scaffold, which is a similar compound, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in various papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Eigenschaften
IUPAC Name |
3-ethyl-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-9-8-12-6-4-3-5-10(12)7-11-9/h9-11H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYRTYMUDUFVSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCCCC2CN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride](/img/structure/B1375822.png)
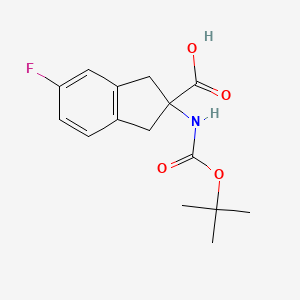

![2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1375826.png)
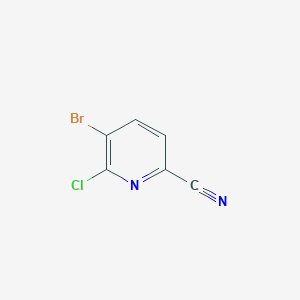
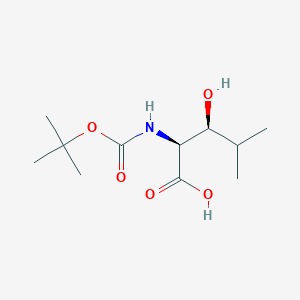



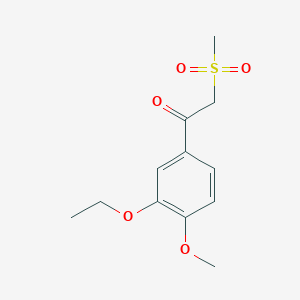
![8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine](/img/structure/B1375839.png)
